(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives, which can be adapted for the synthesis of this compound . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
1H-1,5,7-Triazacyclopenta[c,d]phenalene: A heterocyclic compound with potential biological activity
Uniqueness
(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
139228-11-8 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+ |
InChI Key |
YERGSHKKSFGEBY-OLQVQODUSA-N |
SMILES |
C=C1CC2C(C1)C(=O)NC2=O |
Isomeric SMILES |
C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O |
Canonical SMILES |
C=C1CC2C(C1)C(=O)NC2=O |
Synonyms |
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis- (9CI) |
Origin of Product |
United States |
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